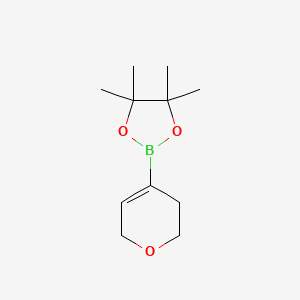

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Description

The exact mass of the compound 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSGEBYQRMBTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459069 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287944-16-5 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Strategic Importance of the Dihydropyran Boronate Ester in Modern Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] Its saturated counterpart, the dihydropyran ring system, offers a valuable point of unsaturation for further functionalization. The title compound, 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key building block that marries the desirable dihydropyran core with the synthetic versatility of a boronic ester. This reagent is instrumental in the construction of complex molecular architectures through robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2] Its application spans the synthesis of novel therapeutics, agrochemicals, and advanced materials.[3]

This guide provides a comprehensive overview of the synthetic strategy for preparing this valuable intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome. The target audience for this document includes researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Synthetic Strategy: A Two-Step Approach via Miyaura Borylation

The most efficient and widely adopted strategy for the synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a two-step sequence commencing from the commercially available tetrahydro-4H-pyran-4-one. The key transformation is a Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction.[4] This method allows for the direct installation of a boronate ester onto a vinyl group.

The overall synthetic pathway can be dissected as follows:

-

Formation of the Vinyl Triflate Precursor: The first step involves the conversion of the ketone functionality in tetrahydro-4H-pyran-4-one into a vinyl triflate (trifluoromethanesulfonate). This is a crucial activation step, as the triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

-

Miyaura Borylation: The resulting 3,6-dihydro-2H-pyran-4-yl triflate is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction stereospecifically installs the pinacol boronate ester at the 4-position of the dihydropyran ring.

This strategic approach is favored due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials and reagents.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthetic sequence for the preparation of the target compound.

Caption: Synthetic route to the target boronate ester.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed guide for the laboratory synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Part 1: Synthesis of 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

This procedure details the conversion of a cyclic ketone to a vinyl triflate, a versatile intermediate for cross-coupling reactions.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Tetrahydro-4H-pyran-4-one | 100.12 | 10.0 | 1.00 g |

| Diisopropylamine | 101.19 | 12.0 | 1.68 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.40 mL |

| Triflic anhydride (Tf₂O) | 282.14 | 11.0 | 1.85 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |

| Saturated aqueous NH₄Cl solution | - | - | 20 mL |

| Diethyl ether | - | - | 50 mL |

| Brine | - | - | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (20 mL) and diisopropylamine (1.68 mL, 12.0 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol) in anhydrous tetrahydrofuran (20 mL).

-

Slowly add the solution of tetrahydro-4H-pyran-4-one to the pre-formed LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Add triflic anhydride (1.85 mL, 11.0 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate as a colorless oil.

Part 2: Synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura Borylation

This protocol describes the palladium-catalyzed cross-coupling of the vinyl triflate with bis(pinacolato)diboron.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate | 232.20 | 5.0 | 1.16 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.0 | 1.52 g |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.15 | 110 mg |

| Potassium Acetate (KOAc) | 98.14 | 15.0 | 1.47 g |

| Anhydrous 1,4-Dioxane | - | - | 30 mL |

| Ethyl Acetate | - | - | 50 mL |

| Water | - | - | 30 mL |

| Brine | - | - | 30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

To a flame-dried 100 mL Schlenk flask, add 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (1.16 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (110 mg, 0.15 mmol), and potassium acetate (1.47 g, 15.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (30 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white to off-white solid.

Mechanism and Causality in Experimental Choices

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

The Miyaura Borylation Catalytic Cycle

The mechanism of the Miyaura borylation is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4]

Caption: Simplified catalytic cycle for Miyaura borylation.

Key Steps and Rationale for Reagent Selection:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the vinyl triflate to form a Pd(II) intermediate. The choice of a triflate as a leaving group is critical due to its high reactivity in this step.

-

Transmetalation: The boronate moiety from bis(pinacolato)diboron is transferred to the palladium center, displacing the triflate group. This step is facilitated by the base, potassium acetate, which is thought to activate the diboron reagent.

-

Reductive Elimination: The final step involves the formation of the carbon-boron bond and regeneration of the active Pd(0) catalyst. This step is typically irreversible and drives the catalytic cycle forward.

Choice of Catalyst and Ligand:

-

Palladium Source: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.

-

Ligand: The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.

Solvent and Base Selection:

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for Miyaura borylation reactions due to its ability to dissolve the various reagents and its relatively high boiling point, which allows for elevated reaction temperatures.

-

Base: Potassium acetate is a mild base that is effective in promoting the transmetalation step without causing significant side reactions, such as hydrolysis of the boronate ester product.

Conclusion: A Versatile Building Block for Innovation

The synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via a two-step sequence involving vinyl triflate formation and subsequent Miyaura borylation represents a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is crucial for achieving high yields and purity. This guide provides the necessary technical details and scientific insights to empower researchers in their efforts to synthesize novel and impactful molecules for a wide range of applications, particularly in the realm of drug discovery and development.

References

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4838–4841*. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510*. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483*. [Link]

-

J&K Scientific. (2019). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran. [Link]

-

Wikipedia. (2023). Suzuki reaction. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703*. [Link]

-

Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 124(27), 8001–8006*. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(35), 5758–5764*. [Link]

-

Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643*. [Link]

Sources

An In-Depth Technical Guide to 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (CAS: 287944-16-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, a versatile and valuable reagent in modern organic synthesis. With the CAS number 287944-16-5, this dihydropyran-derived boronic ester has emerged as a key building block, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document will delve into the synthesis, characterization, reaction mechanisms, and practical applications of this reagent, with a focus on its role in the development of novel therapeutics. Detailed, field-proven protocols are provided to facilitate its effective use in a laboratory setting.

Introduction and Significance

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, also known as 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a stable, crystalline solid that has gained significant traction as a synthetic intermediate.[1] The dihydropyran motif is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents. The incorporation of a boronic ester at the 4-position of this ring system provides a reactive handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2]

The stability of the pinacol ester, compared to the corresponding free boronic acid, offers advantages in terms of handling, storage, and purification, while still providing excellent reactivity in cross-coupling reactions.[3] Its application has been pivotal in the synthesis of novel inhibitors for therapeutic targets such as Embryonic Ectoderm Development (EED) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), highlighting its importance in contemporary drug discovery programs.[4][5]

Physicochemical and Spectroscopic Data

A thorough characterization of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is crucial for its effective use. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Reference(s) |

| CAS Number | 287944-16-5 | [1] |

| Molecular Formula | C₁₁H₁₉BO₃ | [1] |

| Molecular Weight | 210.08 g/mol | [1] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 63-67 °C | [6] |

| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, CH₂Cl₂), slightly soluble in water. | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.07 (m, 1H), 4.20–4.13 (m, 2H), 3.86–3.82 (m, 2H), 2.56–2.49 (m, 2H), 1.25 (s, 12H) | [3][7] |

| ¹³C NMR (CDCl₃) | δ 150.1, 83.3, 66.8, 64.9, 28.5, 24.8 | [8] |

Synthesis and Purification

The synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is most commonly achieved through a palladium-catalyzed Miyaura borylation of a suitable vinyl precursor. A highly efficient and practical approach involves the conversion of the readily available Tetrahydro-4H-pyran-4-one into a vinyl triflate or a vinyl halide, which then undergoes borylation.

Synthesis of the Precursor: 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

The vinyl triflate precursor is a key intermediate and can be synthesized from Tetrahydro-4H-pyran-4-one. The causality behind this choice of precursor lies in the high reactivity of vinyl triflates in palladium-catalyzed cross-coupling reactions.

Experimental Protocol:

-

To a stirred solution of Tetrahydro-4H-pyran-4-one (5.5 g) in anhydrous THF (30 mL) at -70 °C under an argon atmosphere, a solution of Lithium diisopropylamide (LDA) (1.92 M in THF, 31.5 mL) is added dropwise.

-

The reaction mixture is stirred at -70 °C for 30 minutes.

-

A solution of N-phenylbis(trifluoromethanesulfonyl)imide (21.6 g) in anhydrous THF (30 mL) is then added.

-

The reaction is allowed to slowly warm to room temperature and stirred for 18 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by medium pressure liquid chromatography (MPLC) on alumina using a 5% ethyl acetate/isohexane solvent system.

-

Further purification by Kugelrohr distillation (100 °C/10 mmHg) yields 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate as a colorless oil (40% yield).[9]

One-Pot Synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

A more streamlined and efficient one-pot procedure has been developed, avoiding the isolation of the potentially unstable vinyl triflate or halide. This self-validating system proceeds from a hydrazone intermediate.

Experimental Protocol:

-

(Formation of Hydrazone) In a flask, 50 g of hydrazine hydrate and 80 mL of anhydrous ethanol are stirred. A solution of 4-tetrahydropyranone (20 g, 0.2 mol) in 50 mL of ethanol is added dropwise at room temperature. The mixture is stirred for an additional 30 minutes. The resulting (Dihydro-2H-pyran-4(3H)-ylidene)hydrazine is used in the next step without extensive purification after a simple workup with CH₂Cl₂.[3]

-

(Formation of Vinyl Bromide) Under a nitrogen atmosphere, triethylamine (42 mL, 0.3 mol) is added to a solution of copper(II) bromide (134 mg, 0.6 mol) in methanol (400 mL) at 20 °C and stirred for 10 minutes. The mixture is cooled to 0 °C, and a solution of the hydrazone from the previous step (11.4 g, 0.1 mol) in methanol (150 mL) is added dropwise over 10 minutes. The reaction is stirred for 1 hour to form 4-bromo-3,6-dihydro-2H-pyran.[3]

-

(Miyaura Borylation) To the crude 4-bromo-3,6-dihydro-2H-pyran (24.5 g, 0.15 mol), bis(pinacolato)diboron (42.0 g, 0.15 mol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride methylene chloride complex (PdCl₂(dppf)·CH₂Cl₂) (1.25 g, 1.5 mmol), and potassium acetate (44.5 g, 0.45 mol) are added in dioxane (350 mL). The mixture is heated to 80 °C for 3 hours under a nitrogen atmosphere.[3]

-

(Work-up and Purification) After cooling, water (50 mL) is added, and the mixture is extracted with CH₂Cl₂ (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester as a white solid (66% yield).[3]

Logical Flow of the One-Pot Synthesis:

Caption: One-pot synthesis workflow.

Key Reactions and Mechanistic Insights: The Suzuki-Miyaura Coupling

The paramount application of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the dihydropyran ring and an organic halide or triflate (typically aryl or heteroaryl).[2]

Generalized Catalytic Cycle:

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center. This step requires activation of the boronic ester by a base (e.g., K₃PO₄, Na₂CO₃), which forms a more nucleophilic borate species. This is the rate-determining step in many cases.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates being coupled.

Applications in Drug Discovery: Case Studies

The true value of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is demonstrated in its application to the synthesis of complex, biologically active molecules.

Synthesis of EED Inhibitor EEDi-5285

EEDi-5285 is an exceptionally potent and orally active small-molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2), which is a target in certain cancers.[4][10] The synthesis of EEDi-5285 utilizes our title compound in a key Suzuki-Miyaura coupling step.

Experimental Protocol for Suzuki Coupling in EEDi-5285 Synthesis:

This protocol is adapted from the synthesis of a key intermediate for EEDi-5285 as described in the Journal of Medicinal Chemistry.[4]

-

A mixture of the aryl bromide intermediate (1.0 equiv), 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv) is prepared in a reaction vessel.

-

A solvent system of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is added.

-

The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.05 - 0.1 equiv) is added as the catalyst.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the coupled product.

This specific application underscores the reagent's compatibility with complex, functionalized molecules, a critical attribute in multi-step pharmaceutical synthesis.

Synthesis of IRAK4 Inhibitors

Pyrrolotriazine-based compounds are potent inhibitors of IRAK4, a key kinase in inflammatory signaling pathways. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling to introduce the dihydropyran moiety, which has been shown to be crucial for potency and pharmacokinetic properties.[5] The general protocol for this coupling is similar to that described for the EEDi-5285 synthesis, demonstrating the broad applicability of this reagent in medicinal chemistry.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

-

Hazard Identification: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8 °C for long-term stability.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is a highly valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules, particularly in the field of drug discovery. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, accelerating the development of novel chemical entities with therapeutic potential.

References

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth. 2019, 96, 277-299. Retrieved from [Link]

-

Rej, R. K., Wang, C., Lu, J., Wang, M., Petrunak, E., Zawacki, K. P., ... & Wang, S. (2020). EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. Journal of Medicinal Chemistry, 63(13), 7252–7267. [Link]

-

Pharmaffiliates. (n.d.). 287944-16-5| Chemical Name : 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Retrieved from [Link]

-

Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Org. Syn. 1977, 56, 49. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

-

HETEROCYCLES. (2015). Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol ester. Vol. 91, No. 8, pp. 1654-1660. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Retrieved from [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

-

Masaryk University. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. Retrieved from [Link]

-

PubMed. (2025). Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

-

ResearchGate. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. Retrieved from [Link]

-

PubMed. (2003). Design, synthesis and pharmacological evaluation of new anticancer fused pentacycles. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 7. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester(287944-16-5) 1H NMR spectrum [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3,6-DIHYDRO-2H-PYRAN-4-YL TRIFLUORO-METHANESULFONATE CAS#: 188975-30-6 [chemicalbook.com]

- 10. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3,6-Dihydro-2H-pyran-4-boronic acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specific structural motifs is paramount to the design of novel therapeutics and functional materials. Among the vast arsenal of chemical tools available, boronic acids and their derivatives have emerged as exceptionally versatile intermediates. This guide focuses on a particularly valuable reagent: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. Its unique combination of a dihydropyran core and a stable yet reactive boronic ester moiety makes it a sought-after building block in the synthesis of complex molecules. This document, intended for the discerning researcher, provides a comprehensive overview of the core physical properties of this compound, underpinned by experimental data and procedural insights to facilitate its effective application in the laboratory.

Core Molecular and Physical Characteristics

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, systematically named 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a heterocyclic organic compound that has garnered significant interest in synthetic chemistry.[1] The pinacol ester functional group serves as a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.[2] This increased stability is a crucial attribute, as free boronic acids are often prone to dehydration to form boroxines.

Below is a summary of the fundamental physical and chemical identifiers for this compound:

| Property | Value | Source(s) |

| CAS Number | 287944-16-5 | [3] |

| Molecular Formula | C₁₁H₁₉BO₃ | [3] |

| Molecular Weight | 210.08 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 63-67 °C | [3] |

| Solubility | Slightly soluble in water | [1] |

The solid nature and defined melting point range of this compound are indicative of its purity and facilitate its accurate measurement and handling in a laboratory setting. While its solubility in water is limited, it exhibits good solubility in a range of common organic solvents used in synthesis.

Figure 1. Chemical structure of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester.

Spectroscopic and Crystallographic Profile

A thorough understanding of a compound's spectroscopic signature is essential for its unambiguous identification and quality control. The following sections detail the key spectroscopic features of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, the following chemical shifts and multiplicities have been reported in CDCl₃:

-

δ 6.53 (s, 1H): This singlet corresponds to the vinylic proton on the dihydropyran ring. Its downfield shift is characteristic of a proton attached to a double bond.

-

δ 4.20–4.18 (m, 2H): This multiplet is assigned to the protons of the methylene group adjacent to the oxygen atom in the dihydropyran ring (-O-CH₂-).

-

δ 3.77–3.74 (t, J = 6 Hz, 2H): This triplet corresponds to the other methylene group adjacent to the oxygen atom (-CH₂-O-).

-

δ 2.25–2.23 (m, 2H): This multiplet is attributed to the allylic methylene protons of the dihydropyran ring.

-

δ 1.27 (s, 12H): This prominent singlet represents the twelve equivalent protons of the four methyl groups on the pinacol moiety.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. A general characteristic of boronic esters in ¹³C NMR is the difficulty in observing the carbon atom directly attached to the boron due to quadrupolar relaxation.[4] The expected chemical shifts for the carbon atoms in 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester are in the following regions:

-

Alkene carbons: In the range of 100-150 ppm.

-

Carbons adjacent to oxygen: Typically found between 60-90 ppm.

-

Aliphatic carbons: In the upfield region of the spectrum.

-

Pinacol carbons: The quaternary carbons of the pinacol group are expected around 83 ppm, with the methyl carbons appearing further upfield.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

C-H stretching (alkane and alkene): Around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

C=C stretching: A peak in the region of 1650-1680 cm⁻¹.

-

B-O stretching: Strong absorptions are typically observed in the 1300-1400 cm⁻¹ region for boronic esters.

-

C-O stretching: In the 1000-1300 cm⁻¹ range.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. The calculated exact mass for C₁₁H₁₉BO₃ [M]⁺ is 210.1427, with experimental values found to be in close agreement at 210.1429. The fragmentation pattern in mass spectrometry would likely involve the loss of fragments from the dihydropyran ring and the pinacol boronate group.

X-ray Crystallography: To date, a publicly available crystal structure for 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester has not been reported. Such a study would provide definitive information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

Stability and Handling Considerations

The pinacol ester of 3,6-dihydro-2H-pyran-4-boronic acid is significantly more stable than its corresponding free boronic acid. This enhanced stability is a key advantage for its storage and use in multi-step syntheses. However, like most boronic esters, it is susceptible to hydrolysis under certain conditions.[2][5]

Hydrolytic Stability: The presence of water can lead to the reversible hydrolysis of the pinacol ester back to the free boronic acid and pinacol. This process is often pH-dependent. While specific quantitative data on the hydrolytic stability of this particular compound is not widely published, general principles for boronic esters apply. The stability is generally greater under neutral and anhydrous conditions.

Storage: To maintain its integrity, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester should be stored in a cool, dry place, away from moisture and strong oxidizing agents.[6] Inert atmosphere storage is recommended for long-term preservation of high purity.

Synthesis and Purification: A Practical Approach

The utility of any synthetic intermediate is intrinsically linked to the efficiency and scalability of its preparation. An effective one-pot synthesis for 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester has been developed, providing a reliable route for its production.

Synthetic Pathway Overview

The synthesis commences from the readily available 4-tetrahydropyranone. The key steps involve the formation of a hydrazone, followed by a bromination/elimination to generate a vinyl bromide intermediate. This intermediate then undergoes a palladium-catalyzed borylation reaction to yield the final product.

Figure 2. Synthetic workflow for 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

Step 1: Synthesis of 4-Bromo-3,6-dihydro-2H-pyran

-

To a solution of copper(II) bromide in methanol, add triethylamine at 20 °C and stir for 10 minutes.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of the hydrazone of 4-tetrahydropyranone in methanol.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

Work-up the reaction to isolate the 4-bromo-3,6-dihydro-2H-pyran intermediate.

Step 2: Palladium-Catalyzed Borylation

-

To a solution of the 4-bromo-3,6-dihydro-2H-pyran in a suitable solvent (e.g., dioxane), add bis(pinacolato)diboron and a potassium salt base.

-

Add a palladium catalyst, such as Pd(dppf)Cl₂.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product.

Purification: The final product is typically purified by recrystallization from a suitable solvent such as hexane to afford a white solid.

Applications in Drug Discovery and Development

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, enabling the coupling of the dihydropyran motif to various aromatic and heteroaromatic systems. This compound has been instrumental in the synthesis of:

-

Endocannabinoid system (ECS) modulators: Specifically, in the preparation of 1,2-dihydro-2-oxopyridine-based compounds.

-

Embryonic ectoderm development (EED) inhibitors: It serves as a key intermediate in the synthesis of potent and orally active small-molecule inhibitors.

-

IRAK4 inhibitors: Used in the preparation of pyrrolotriazine-based inhibitors of Interleukin-1 receptor-associated kinase 4.

The dihydropyran ring is a common scaffold in many biologically active molecules and natural products, and this boronic ester provides a convenient handle to introduce this functionality into drug candidates.

Conclusion and Future Outlook

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester stands out as a robust and versatile synthetic intermediate. Its well-defined physical properties, coupled with a reliable synthetic route, make it an attractive tool for chemists in both academic and industrial research. The stability afforded by the pinacol ester allows for its seamless integration into complex synthetic sequences. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of well-characterized and readily accessible building blocks like this dihydropyran boronic ester will undoubtedly increase. Future work in this area may focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of its utility in other emerging areas of chemical synthesis.

References

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. Retrieved from [Link]

-

Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. (2016). KAUST Repository. Retrieved from [Link]

-

3,6-dihydro-2h-pyran-4-boronic acid pinacol ester. (n.d.). PubChemLite. Retrieved from [Link]

-

development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. (2015). HETEROCYCLES, 91(8), 1654. Retrieved from [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 97 287944-16-5 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 6. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Synthesis, Application, and Best Practices

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, also known as 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has emerged as a pivotal reagent in contemporary organic synthesis.[1][2] Its unique structure, featuring a vinyl boronate ester integrated into a dihydropyran ring, makes it an exceptionally valuable building block for introducing this cyclic motif into complex molecular architectures. This guide provides a comprehensive overview of its properties, an efficient one-pot synthesis, its core application in palladium-catalyzed cross-coupling reactions, and field-proven insights for its successful utilization.

In drug discovery, the dihydropyran moiety is of significant interest due to its prevalence in natural products and its utility as a stable, non-aromatic heterocyclic scaffold. The strategic incorporation of this group can modulate crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility and metabolic stability. Consequently, this reagent has been instrumental in the synthesis of innovative therapeutics, including potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Embryonic Ectoderm Development (EED), highlighting its importance in developing treatments for inflammatory diseases and cancers.[1][3][4]

Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The pinacol ester functional group confers enhanced stability compared to the corresponding boronic acid, rendering it amenable to chromatographic purification and storage.[5] However, like most boronate esters, it exhibits sensitivity to moisture and should be handled under inert conditions.[6]

| Property | Value | Source(s) |

| Molecular Weight | 210.08 g/mol | [4][7] |

| Molecular Formula | C₁₁H₁₉BO₃ | [2][4][7] |

| CAS Number | 287944-16-5 | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 63-67 °C | [4] |

| Solubility | Slightly soluble in water | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Reagent Synthesis: An Efficient One-Pot Process

The accessibility of this key building block has been significantly enhanced by the development of an efficient one-pot synthesis starting from the readily available 4-tetrahydropyranone. This process avoids the isolation of intermediates, streamlining the workflow and improving overall yield. The methodology involves three key transformations: formation of a hydrazone, subsequent elimination to form a vinyl bromide, and a final palladium-catalyzed Miyaura borylation.

Detailed Synthesis Protocol

This protocol is adapted from an optimized process described in the literature.[8]

Step 1: Hydrazone Formation

-

To a solution of 4-tetrahydropyranone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2-3 hours until TLC analysis indicates complete consumption of the starting ketone.

-

Causality: This standard condensation reaction efficiently converts the ketone to its corresponding hydrazone, which is the necessary precursor for the subsequent elimination step. The reaction is typically clean and high-yielding.

Step 2: Bromination and Elimination

-

To the crude hydrazone mixture from Step 1, add triethylamine (Et₃N, 5.0 eq).

-

Cool the mixture to 0°C and add copper(II) bromide (CuBr₂, 2.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) and stir for an additional 2 hours.

-

Causality: This sequence, a variation of the Shapiro reaction, transforms the hydrazone into a vinyl bromide. CuBr₂ acts as both an oxidant and a bromine source. The strong, non-nucleophilic base DBU facilitates the crucial E2 elimination step to form the double bond, yielding 4-bromo-3,6-dihydro-2H-pyran.

Step 3: Miyaura Borylation

-

Filter the crude reaction mixture from Step 2 through a pad of celite to remove copper salts and concentrate the filtrate under reduced pressure.

-

Dissolve the crude vinyl bromide in dioxane. To this solution, add bis(pinacolato)diboron (B₂pin₂, 1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq).

-

Degas the mixture thoroughly with argon or nitrogen, then heat to 80°C for 3-4 hours.

-

Causality: This is a classic Miyaura borylation reaction. The Pd(0) species, generated in situ, undergoes oxidative addition into the C-Br bond. Transmetalation with B₂pin₂ followed by reductive elimination yields the desired boronate ester and regenerates the Pd(0) catalyst. Potassium acetate is a critical choice of base; it is sufficiently basic to facilitate the catalytic cycle but mild enough to prevent premature Suzuki-Miyaura coupling of the product with the starting vinyl bromide.

-

Upon completion, cool the reaction, dilute with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude product can then be purified by silica gel chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the coupling of the dihydropyran moiety to a wide range of aryl or heteroaryl halides and triflates.

The mechanism requires activation of the boronate ester by a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, which then facilitates the key transmetalation step with the palladium(II) intermediate.

Exemplary Protocol: Synthesis of an IRAK4 Inhibitor Precursor

The following is a representative protocol for the Suzuki-Miyaura coupling of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester with a heteroaryl bromide, based on methodologies used in the synthesis of pyrrolotriazine-based IRAK4 inhibitors.[3]

| Component | Role | Stoichiometry | Example |

| Heteroaryl Bromide | Electrophile | 1.0 eq | e.g., 4-bromo-7-azaindole derivative |

| Boronate Ester | Nucleophile | 1.1 - 1.5 eq | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester |

| Palladium Catalyst | Catalyst | 0.05 - 0.1 eq | Pd(dppf)Cl₂ or XPhos Pd G3 |

| Base | Activator | 2.0 - 3.0 eq | Cs₂CO₃ or K₂CO₃ |

| Solvent System | Medium | - | 1,4-Dioxane / Water (e.g., 4:1) |

Step-by-Step Procedure:

-

To a reaction vessel, add the heteroaryl bromide (1.0 eq), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

-

Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Self-Validation: The disappearance of the starting halide and the appearance of a new, more non-polar spot (by TLC) or a product peak with the expected mass (by LC-MS) indicates successful coupling.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under vacuum.

-

Purify the residue via flash column chromatography on silica gel to afford the pure coupled product.

Characterization and Quality Control

Confirming the identity and purity of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester is crucial before its use. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for this purpose.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

~6.4 ppm (m, 1H): This multiplet corresponds to the vinylic proton (C=C-H ). Its chemical shift in the alkene region is characteristic.

-

~4.1 ppm (q, 2H): A quartet representing the two protons of the methylene group adjacent to the ring oxygen (-O-CH₂ -C=C).

-

~3.7 ppm (t, 2H): A triplet for the other methylene group adjacent to the ring oxygen (-O-CH₂ -CH₂).

-

~2.2 ppm (m, 2H): A multiplet for the allylic methylene protons adjacent to the double bond (C=C-CH₂ -CH₂).

-

1.25 ppm (s, 12H): A sharp, strong singlet integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol ester.

The presence of all five distinct signals with the correct integration and multiplicity provides strong evidence for the correct structure. Mass spectrometry should show a molecular ion peak consistent with the molecular weight.

Troubleshooting and Field-Proven Insights

-

Issue: Low Yield in Suzuki Coupling.

-

Cause 1: Protodeboronation. The C-B bond can be cleaved by trace acid or water, especially at elevated temperatures, destroying the nucleophile.

-

Solution: Ensure the reaction is run under strictly anhydrous conditions (if the protocol allows) and that the base is fresh and non-hygroscopic. Using a slight excess (1.2-1.5 eq) of the boronate ester can compensate for minor degradation.[5]

-

Cause 2: Homocoupling. The boronate ester can couple with itself to form a dimer.

-

Solution: This is often caused by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas throughout.

-

Cause 3: Inactive Catalyst. The palladium catalyst may not be sufficiently active.

-

Solution: Consider switching to a more active, modern catalyst system, such as a second or third-generation Buchwald palladacycle (e.g., XPhos Pd G3), which can be more robust and efficient.

-

-

Issue: Difficulty in Purification.

-

Cause: Co-elution of the product with boron-containing byproducts.

-

Solution: After the reaction, an aqueous wash with a mild base (e.g., NaHCO₃) can help remove some boron impurities. Alternatively, a "catch and release" strategy using a boronic acid scavenger resin can be employed during workup.

-

References

-

Degorce, S. L., et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry, 26(4), 913-924. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

HETEROCYCLES. (2015). Development of an efficient process for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. 91(8), 1653-1659. [Link]

- Rej, R. K., et al. (2020). EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. Journal of Medicinal Chemistry, 63(13), 7252-7267.

-

Fisher Scientific. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98%. [Link]

-

Matrix Fine Chemicals. 2-(3,6-DIHYDRO-2H-PYRAN-4-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE. [Link]

-

Mol-Instincts. 274683 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. [Link]

- Gado, F., et al. (2020). Modification on the 1, 2-dihydro-2-oxo-pyridine-3-carboxamide core to obtain multi-target modulators of endocannabinoid system. Bioorganic Chemistry, 94, 103353.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Mol-Instincts. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. [Link]

-

Fisher Scientific. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98%. [Link]

-

Fisher Scientific. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98%. [Link]

-

Mol-Instincts. 274683 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Mol-Instincts. 274683 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester. [Link]

-

Matrix Fine Chemicals. 2-(3,6-DIHYDRO-2H-PYRAN-4-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE. [Link]

Sources

- 1. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-defined molecular building blocks is paramount. Among these, organoboron compounds, particularly boronate esters, have emerged as indispensable tools. Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the spectroscopic characteristics of a particularly valuable, yet often sparsely documented, vinylboronate ester: 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

This molecule, bearing the CAS number 287944-16-5, merges the functionalities of a dihydropyran ring—a common motif in natural products and bioactive molecules—with the synthetic versatility of a pinacol boronate ester.[1][2] For researchers in medicinal chemistry and process development, a thorough understanding of its spectroscopic signature is not merely academic; it is the cornerstone of reaction monitoring, quality control, and unambiguous structural confirmation. This document is structured to provide not just the raw data, but the underlying scientific rationale, empowering researchers to interpret and utilize this reagent with confidence.

I. Molecular Structure and Physicochemical Properties

2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an off-white to light yellow solid at room temperature, with a reported melting point in the range of 63-67 °C.[3] It is advisable to store the compound under refrigeration (2-8 °C) to ensure long-term stability.[1]

| Property | Value | Source |

| CAS Number | 287944-16-5 | [1][2] |

| Molecular Formula | C₁₁H₁₉BO₃ | [1] |

| Molecular Weight | 210.08 g/mol | [1] |

| Appearance | Off-white or light yellow solid | [1] |

| Melting Point | 63-67 °C | [3] |

| Boiling Point | 238.6 °C at 760 mmHg (Predicted) | [3] |

| Storage | 2-8 °C | [1] |

II. Synthesis Pathway: A Two-Step Approach

A robust and scalable synthesis of the title compound can be envisioned through a two-step sequence starting from the commercially available tetrahydro-4H-pyran-4-one. This pathway involves the formation of a vinyl triflate intermediate, which then undergoes a palladium-catalyzed Miyaura borylation.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate [4]

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon), slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

-

Maintain the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the vinyl triflate as a colorless oil.

Part B: Miyaura Borylation to Yield 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [5][6]

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the vinyl triflate from Part A (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

-

Add anhydrous dioxane to the flask via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the title compound.

Expertise & Experience Insight: The choice of a non-nucleophilic base like LDA in the first step is critical to selectively form the kinetic enolate. In the Miyaura borylation, potassium acetate is a mild base that is crucial for the catalytic cycle, facilitating the transmetalation step without promoting significant side reactions like Suzuki coupling of the product.[5] The use of dppf as a ligand provides a stable and efficient palladium catalyst for this transformation.

III. Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a wealth of information regarding the proton environments in the molecule. The expected chemical shifts are rationalized based on the electronic environment of each proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.45 | t | 1H | H-5 | Vinylic proton deshielded by the electronegative oxygen and the boronate group. Expected to be a triplet due to coupling with the two adjacent protons on C-6. |

| ~4.15 | q | 2H | H-2 | Methylene protons adjacent to the ring oxygen, deshielded. |

| ~3.75 | t | 2H | H-6 | Methylene protons adjacent to the vinylic carbon and the ring oxygen. |

| ~2.20 | m | 2H | H-3 | Allylic methylene protons. |

| 1.25 | s | 12H | -C(CH₃)₂ | Twelve equivalent methyl protons of the pinacol group, appearing as a characteristic sharp singlet. |

Trustworthiness through Self-Validation: The integration values (1:2:2:2:12) are consistent with the number of protons in each unique environment. The multiplicities are predictable based on standard n+1 coupling rules. For instance, the vinylic proton at H-5 is adjacent to the two protons at H-6, resulting in a triplet. The use of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar organic compounds, and the chemical shift of the pinacol methyl groups at 1.25 ppm is a highly conserved and reliable diagnostic peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-5 | Vinylic carbon, deshielded due to its sp² hybridization. |

| Broad or Not Observed | C-4 | Carbon directly attached to boron. The signal is often broadened due to quadrupolar relaxation of the boron nucleus. |

| ~83.5 | -C (CH₃)₂ | Quaternary carbons of the pinacol group, a characteristic shift for pinacol boronate esters. |

| ~68 | C-2 | Carbon adjacent to the ring oxygen. |

| ~65 | C-6 | Carbon adjacent to the ring oxygen. |

| ~28 | C-3 | Allylic carbon. |

| ~24.8 | -C(C H₃)₂ | Methyl carbons of the pinacol group. |

Expertise & Experience Insight: A key feature to note in the ¹³C NMR of boronate esters is the signal for the carbon atom directly bonded to boron. Due to the quadrupolar nature of the boron atom (both ¹⁰B and ¹¹B isotopes), this carbon signal is often significantly broadened, and in some cases, may not be observed at all.[7] This is a diagnostic feature and its absence should not be misinterpreted as a lack of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H (sp³) stretching |

| ~1650 | Medium | C=C stretching (vinyl) |

| ~1370 | Strong | B-O stretching |

| ~1145 | Strong | C-O stretching (ester & ether) |

Authoritative Grounding: The strong absorption band around 1370 cm⁻¹ is characteristic of the B-O bond in boronate esters.[8] The C=C stretching frequency around 1650 cm⁻¹ confirms the presence of the double bond. The strong bands in the 1145 cm⁻¹ region are attributed to the C-O stretching vibrations of both the dihydropyran ether linkage and the C-O bonds of the dioxaborolane ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 110 | [M - C₆H₁₂O₂]⁺ (Loss of pinacoloxy group) |

| 83 | [C₅H₇O]⁺ (Dihydropyran fragment) |

Causality in Fragmentation: Under electron ionization, the molecular ion is expected at m/z 210. A common initial fragmentation for pinacol boronate esters is the loss of a methyl group (15 Da) to give a fragment at m/z 195. Cleavage of the B-O bond can lead to the loss of the pinacoloxy radical. The base peak is likely to be the stable dihydropyran fragment.

Caption: Workflow for structural elucidation.

IV. Applications in Research and Development

The synthetic utility of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stems primarily from its participation in the Suzuki-Miyaura cross-coupling reaction .[5][9] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the vinylic carbon of the dihydropyran and an sp²- or sp³-hybridized carbon of an organic halide or triflate.

This capability is of significant interest to the pharmaceutical industry for several reasons:

-

Access to Novel Scaffolds: The dihydropyran motif is present in numerous natural products with biological activity. The ability to functionalize this ring at the C4 position opens up avenues for the synthesis of novel analogues for drug discovery programs.

-

Late-Stage Functionalization: The stability of the boronate ester allows it to be carried through several synthetic steps, enabling its use in late-stage functionalization of complex molecules, a key strategy in modern medicinal chemistry.

-

Versatility in Coupling Partners: A wide array of aryl and heteroaryl halides can be coupled with this boronate ester, providing access to a diverse range of compounds for structure-activity relationship (SAR) studies.

Boronic acids and their esters are increasingly being investigated not just as intermediates, but as pharmacophores themselves, for example, as enzyme inhibitors.[10] The incorporation of the dihydropyran ring could modulate the pharmacokinetic and pharmacodynamic properties of such agents.

V. Conclusion

2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable reagent that bridges the worlds of heterocyclic chemistry and organoboron chemistry. While a consolidated public record of its spectroscopic data is sparse, a detailed and reliable spectroscopic profile can be constructed through the analysis of its constituent parts and comparison with well-documented analogues. This guide provides researchers with the necessary data, protocols, and expert insights to confidently synthesize, characterize, and employ this versatile building block in their synthetic endeavors. The self-validating nature of the combined spectroscopic data ensures a high degree of confidence in the structural assignment, paving the way for its broader application in the development of new chemical entities.

References

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

ResearchGate. ¹H NMR spectrum of compound 4b in CDCl3 (top) and CDCl3 + 2 drops of D2O (bottom). [Link]

-

Wikipedia. Miyaura borylation. [Link]

-

Max Planck Institute. Supporting Information. [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

-

ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A.... [Link]

-

ResearchGate. A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. [Link]

-

Medium. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]

-

PubMed. And 3,3,6-trisubstituted tetrahydropyran-4-ones From Maitland-Japp Derived 2H-dihydropyran-4-ones: A Total Synthesis of Diospongin B. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

National Institutes of Health. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]

-

ChemRxiv. Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. [Link]

-

ResearchGate. Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. [Link]

-

ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b).. [Link]

-

ElectronicsAndBooks.com. Palladium-catalyzed borylation of l-tyrosine triflate derivative with pinacolborane. [Link]

-

National Institutes of Health. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

-

SpectraBase. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahidropyran-2-one - Optional[MS (GC)] - Spectrum. [Link]

-

iChemical. 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS No. 287944-16-5. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

-

ChemRxiv. 1 Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. [Link]

-

Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

-

NIST. 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-. [Link]

-

National Institutes of Health. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. [Link]

- Google Patents.

-

MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10. [Link]

-

PubMed. Decorating BODIPY with three- and four-coordinate boron groups. [Link]

-

Semantic Scholar. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

-

PubMed. Synthesis and characterization of a neutral tricoordinate organoboron isoelectronic with amines. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | 287944-16-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 3,6-DIHYDRO-2H-PYRAN-4-YL TRIFLUORO-METHANESULFONATE CAS#: 188975-30-6 [chemicalbook.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. medium.com [medium.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is a valuable synthetic intermediate in medicinal chemistry and drug development.[1] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile introduction of the dihydropyran moiety into a wide range of organic molecules. A thorough understanding of its structural and electronic properties is paramount for its effective use, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for its characterization. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton, expected coupling patterns, and a comprehensive experimental protocol for acquiring high-quality data.

Molecular Structure and Proton Environments

The structure of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. A clear understanding of these environments is the first step in interpreting the spectrum.

// Atom nodes C1 [label="C", pos="0,0!"]; O2 [label="O", pos="1.5,0.5!"]; C3 [label="C", pos="2.5,0!"]; C4 [label="C", pos="2.5,-1!"]; C5 [label="C", pos="1.5,-1.5!"]; C6 [label="C", pos="0,-1!"];

// Proton labels H3a [label="H", pos="3.2,0.3!"]; H3b [label="H", pos="3.2,-0.3!"]; H5 [label="H", pos="1.5,-2.2!"]; H6a [label="H", pos="-0.7, -1.3!"]; H6b [label="H", pos="-0.7, -0.7!"]; H2a [label="H", pos="-0.7, 0.3!"]; H2b [label="H", pos="-0.7, -0.3!"];

// Boronic ester group B [label="B", pos="3.5,-1.5!"]; O_B1 [label="O", pos="4.5,-1!"]; O_B2 [label="O", pos="4.5,-2!"]; C_pin1 [label="C", pos="5.5,-0.5!"]; C_pin2 [label="C", pos="5.5,-2.5!"]; Me1 [label="CH₃", pos="6.5,0!"]; Me2 [label="CH₃", pos="6.5,-1!"]; Me3 [label="CH₃", pos="6.5,-2!"]; Me4 [label="CH₃", pos="6.5,-3!"];

// Edges C1 -- O2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- B; B -- O_B1; B -- O_B2; O_B1 -- C_pin1; O_B2 -- C_pin2; C_pin1 -- C_pin2; C_pin1 -- Me1; C_pin1 -- Me2; C_pin2 -- Me3; C_pin2 -- Me4;

// Proton edges C3 -- H3a; C3 -- H3b; C5 -- H5; C6 -- H6a; C6 -- H6b; C1 -- H2a; C1 -- H2b; }

Figure 1: Chemical structure of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester with proton labeling.The key proton groups are:

-